molecular formula C26H22N4O B1597884 acridin-9-amine;hydrate CAS No. 65944-23-2

acridin-9-amine;hydrate

Cat. No.: B1597884
CAS No.: 65944-23-2
M. Wt: 406.5 g/mol
InChI Key: SPWFQHCZHQCDAG-UHFFFAOYSA-N
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Description

acridin-9-amine;hydrate: is a chemical compound belonging to the acridine family. It is a hydrate salt of 9-acridinamine, which appears as a yellow crystalline powder. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

The primary target of 9-Acridinamine, hydrate (2:1), also known as acridin-9-amine;hydrate, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system, into choline and acetate. By targeting AChE, 9-Acridinamine can influence the concentration of acetylcholine in the synaptic cleft and thus modulate neuronal signaling.

Mode of Action

9-Acridinamine acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine at synapses, enhancing cholinergic transmission.

Biochemical Pathways

The action of 9-Acridinamine affects several biochemical pathways. Primarily, it impacts the cholinergic synapse and glycerophospholipid metabolism . By inhibiting AChE, it disrupts the normal function of the cholinergic synapse, leading to an accumulation of acetylcholine. This can result in prolonged muscle contractions and other effects associated with increased cholinergic activity. The impact on glycerophospholipid metabolism is less well understood but may relate to the compound’s role as a redox agent .

Result of Action

The primary result of 9-Acridinamine’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For example, in the nervous system, it could lead to increased neuronal firing, while in muscle tissue, it could result in prolonged muscle contractions.

Biochemical Analysis

Biochemical Properties

9-Acridinamine, hydrate (2:1) is known to interact with various enzymes and proteins. It is a well-known cholinesterase inhibitor commonly used in pharmacological studies

Cellular Effects

The effects of 9-Acridinamine, hydrate (2:1) on cells are diverse and complex. It has been shown to have genotoxic effects in vitro . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-acridinamine typically involves the reduction of 9-nitroacridine. This reduction can be achieved using various reducing agents such as tin and hydrochloric acid or catalytic hydrogenation. The reaction conditions often require controlled temperatures and pressures to ensure the complete reduction of the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the production of 9-acridinamine may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity. The hydrate form is obtained by crystallizing the compound from aqueous solutions, ensuring the correct stoichiometric ratio of water molecules .

Chemical Reactions Analysis

Types of Reactions: 9-Acridinamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-acridinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form tetrahydroacridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Various nucleophiles under controlled temperatures and solvent conditions.

Major Products Formed:

    Oxidation: 9-Acridinone

    Reduction: Tetrahydroacridine derivatives

    Substitution: Various substituted acridine derivatives

Scientific Research Applications

Chemistry: 9-Acridinamine is used as a precursor in the synthesis of various acridine derivatives, which are valuable in organic synthesis and material science.

Biology: The compound is studied for its potential as a DNA intercalator, which allows it to interact with DNA and inhibit the activity of enzymes such as topoisomerase. This property makes it a candidate for anticancer research .

Medicine: 9-Acridinamine derivatives have shown promise as cholinesterase inhibitors, which are used in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool in pharmacological studies .

Industry: In the industrial sector, 9-acridinamine is used in the production of dyes and pigments due to its vibrant color and stability. It is also employed in the development of fluorescent materials for various applications.

Comparison with Similar Compounds

    9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties and applications in anticancer research.

    Tacrine (1,2,3,4-tetrahydro-9-acridinamine): A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.

Uniqueness: acridin-9-amine;hydrate is unique due to its specific hydrate form, which may influence its solubility and stability. Its dual role as a DNA intercalator and cholinesterase inhibitor sets it apart from other similar compounds, making it a versatile tool in both cancer and neurodegenerative disease research .

Properties

IUPAC Name

acridin-9-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H10N2.H2O/c2*14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h2*1-8H,(H2,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWFQHCZHQCDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369099
Record name 9-Acridinamine, hydrate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65944-23-2
Record name 9-Acridinamine, hydrate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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